molecular formula C25H52NO19P3 B13149295 D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt

D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt

Cat. No.: B13149295
M. Wt: 763.6 g/mol
InChI Key: CJBYAIRXDRJQCV-GZNYRTDJSA-N
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Description

Chemical Identity and Structure The compound, often abbreviated as PtdIns(3,5)P2(diC8) triammonium salt (CAS 105172-95-0), is a synthetic phosphoinositide derivative with a D-myo-inositol core. Its structure features:

  • Two octanoyl (C8) chains esterified to the sn-1 and sn-2 positions of the glycerol backbone.
  • Phosphate groups at the 3- and 5-positions of the inositol ring.
  • A triammonium salt counterion, enhancing solubility in aqueous systems .

Functional Significance Phosphoinositides like this compound play critical roles in cellular signaling, membrane trafficking, and enzyme regulation. The 3,5-bisphosphate configuration is implicated in endosomal sorting and stress responses, distinguishing it from other phosphoinositide isomers .

Properties

Molecular Formula

C25H52NO19P3

Molecular Weight

763.6 g/mol

IUPAC Name

azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate

InChI

InChI=1S/C25H49O19P3.H3N/c1-3-5-7-9-11-13-18(26)39-15-17(41-19(27)14-12-10-8-6-4-2)16-40-47(37,38)44-25-21(29)23(42-45(31,32)33)20(28)24(22(25)30)43-46(34,35)36;/h17,20-25,28-30H,3-16H2,1-2H3,(H,37,38)(H2,31,32,33)(H2,34,35,36);1H3/t17-,20?,21-,22-,23-,24+,25?;/m1./s1

InChI Key

CJBYAIRXDRJQCV-GZNYRTDJSA-N

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC.N

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC.N

Origin of Product

United States

Preparation Methods

a. Phosphorylation via Phosphoramidite Reagents

  • Method : The phosphoramidite method, using agents like o-xylylene N,N-diethyl phosphoramidite, enables efficient phosphorylation of protected inositol derivatives. This method achieves quantitative yields in triphosphorylation reactions.
  • Protection Strategy : Hydroxyl groups are protected with benzyl or cyclohexylidene groups to direct phosphorylation to specific positions (e.g., 3,5-dihydrogen phosphate).
  • Example :

















    StepReagents/ConditionsYieldReference
    Phosphorylation of 1,2-diolo-xylylene N,N-diethyl phosphoramidite, 0°C, 2h95%

b. Regioselective Phosphorylation with Dianilinophosphoric Chloride

  • Method : Dianilinophosphoric chloride facilitates phosphorylation of vicinal diols, forming cyclic intermediates to prevent over-phosphorylation.
  • Application : Used to synthesize myo-inositol 1,4,5-trisphosphate derivatives.

Introduction of the (2R)-2,3-Bis(1-oxooctyl)oxypropyl Group

The glycerophospholipid side chain is introduced via esterification:

a. Esterification of myo-Inositol

  • Procedure :
    • Activation : Octanoyl chloride reacts with the sn-1 and sn-2 hydroxyls of a glycerol backbone.
    • Coupling : The diacylglycerol intermediate is coupled to the phosphorylated inositol core using DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Stereochemical Control : The (2R) configuration is achieved using chiral auxiliaries (e.g., menthoxyacetic esters) for optical resolution.

b. Key Reaction Conditions

Parameter Value Reference
Acylating Agent Octanoyl chloride
Coupling Agent EDCI, DMAP
Solvent Anhydrous DCM
Yield 70–85%

Deprotection and Salt Formation

Final steps involve deprotection of phosphate groups and conversion to the triammonium salt:

a. Hydrogenolysis of Protecting Groups

  • Method : Benzyl and cyclohexylidene groups are removed via catalytic hydrogenation (Pd/C, H₂).
  • Challenges : Phosphate migration is mitigated by conducting reactions in the presence of ammonium acetate.

b. Salt Formation

  • Procedure : The free acid form is neutralized with ammonium hydroxide (NH₄OH) to yield the triammonium salt.
  • Critical Parameters :




















    ParameterValueReference
    pH Adjustment6.5–7.0
    Crystallization SolventEthanol/Water

Analytical Validation

  • NMR Spectroscopy : Confirms regiochemistry and stereochemistry (e.g., $$^{31}$$P NMR for phosphate groups).
  • Optical Rotation : pH-dependent optical rotation values validate enantiomeric purity.

Comparative Analysis of Methods

Method Advantages Limitations Yield Reference
Phosphoramidite High regioselectivity Requires anhydrous conditions 85–95%
Dianilinophosphoric Chloride Prevents over-phosphorylation Lower yields for triphosphates 60–70%
EDCI-Mediated Esterification Mild conditions Sensitive to moisture 70–85%

Chemical Reactions Analysis

Types of Reactions

D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different inositol phosphate derivatives.

    Reduction: Reduction reactions can modify the phosphate groups or the fatty acid esters.

    Substitution: Substitution reactions can occur at the phosphate groups or the ester linkages.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions.

Major Products Formed

The major products formed from these reactions include various phosphorylated inositol derivatives and modified fatty acid esters, which can have different biological activities and properties.

Scientific Research Applications

Biochemical Significance

D-myo-Inositol is a carbohydrate that plays a crucial role in cellular signaling and metabolism. It serves as a precursor for inositol phosphates and phosphoinositides, which are vital for various cellular processes.

Key Functions:

  • Cell Signaling: Inositol phosphates are involved in signal transduction pathways, particularly those regulating calcium release from intracellular stores .
  • Metabolic Regulation: D-myo-Inositol is implicated in insulin signaling and glucose metabolism, making it relevant in studies of metabolic disorders such as diabetes .

2.1. Treatment of Metabolic Disorders

Research indicates that supplementation with D-myo-Inositol can improve insulin sensitivity and reduce the risk of gestational diabetes mellitus (GDM) in pregnant women. A study involving 83 women at risk for GDM showed that those treated with D-chiro-inositol and D-myo-inositol had a significantly lower incidence of GDM compared to the control group .

Study Population Intervention Outcome
Dell'Edera et al., 2017Pregnant women with glucose intolerance250 mg/day D-chiro-inositol, 1.75 g/day D-myo-inositolReduced incidence of GDM (18 vs. 5 cases)

2.2. Neuroprotective Effects

D-myo-Inositol has been studied for its neuroprotective properties. It may play a role in protecting neurons from oxidative stress and apoptosis, which is relevant for neurodegenerative diseases .

Agricultural Applications

In agricultural science, D-myo-Inositol is recognized for its role in enhancing plant stress tolerance. For instance, studies on Tamarix ramosissima have demonstrated that myo-inositol can mitigate NaCl stress by regulating related genes involved in osmotic adjustment and antioxidant defense mechanisms .

Study Plant Species Stress Condition Effect of Myo-Inositol
MDPI Study, 2023Tamarix ramosissimaNaCl StressIncreased myo-inositol content; improved salt tolerance

Mechanistic Insights

The mechanisms through which D-myo-Inositol exerts its effects involve complex biochemical pathways:

  • Calcium Signaling: D-myo-Inositol facilitates the release of calcium ions from the endoplasmic reticulum, influencing various cellular functions .
  • Gene Regulation: It modulates the expression of genes related to stress responses and metabolic pathways, thereby enhancing cellular resilience under adverse conditions .

Mechanism of Action

The mechanism of action of D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt involves its interaction with cellular signaling pathways. The compound can act as a signaling molecule, influencing various cellular processes such as lipid metabolism, cell growth, and apoptosis. Its molecular targets include specific enzymes and receptors involved in these pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Table 1: Comparative Analysis of Phosphoinositide Derivatives
Compound Name (CAS) Acyl Chains Phosphate Positions Salt Form Solubility Key Applications
PtdIns(3,5)P2(diC8) (105172-95-0) C8 (octanoyl) 3,5-bisphosphate Triammonium Soluble in neutral pH buffers Endosomal signaling, in vitro assays
PtdIns(3,4)P2 (850153) C18:1 (oleoyl) 3,4-bisphosphate Triammonium Requires detergent micelles Akt/PKB signaling, membrane recruitment studies
PtdIns(4,5)P2 (850155) C18:1 (oleoyl) 4,5-bisphosphate Triammonium Lipid vesicle-dependent PLCγ activation, cytoskeletal regulation
PtdIns(3,4,5)P3 (N/A) C16:0 (palmitoyl) 3,4,5-trisphosphate Sodium/Free acid Low aqueous solubility PI3K/Akt pathway studies, cancer research
Glycerophosphoinositol 4,5-bisphosphate (94161-15-6) None (glycerol-linked) 4,5-bisphosphate Free acid Hydrophilic Anti-inflammatory assays, metabolic studies
Key Observations:

Acyl Chain Impact :

  • Shorter acyl chains (C8 in PtdIns(3,5)P2(diC8)) improve water solubility, enabling use in aqueous assays without detergents .
  • Longer unsaturated chains (e.g., oleoyl in PtdIns(3,4)P2) enhance membrane integration but require Triton X-100 micelles for solubilization .

Phosphate Position Specificity: The 3,5-bisphosphate configuration in the target compound shows selective binding to proteins like SNX1/2 in endosomal sorting, unlike 4,5-bisphosphate derivatives (e.g., PtdIns(4,5)P2), which interact with PLCγ and ion channels . Trisphosphorylated derivatives (e.g., PtdIns(3,4,5)P3) exhibit higher charge density, limiting their use in non-micellar systems .

Salt Form and Solubility :

  • Triammonium salts (e.g., PtdIns(3,5)P2(diC8)) outperform sodium salts in solubility due to reduced ionic aggregation .
Table 2: Functional Differences in Protein Binding
Compound Binding Partners Affinity (Kd) Reference Study
PtdIns(3,5)P2(diC8) SNX1/2, MTMR enzymes 0.5–2 µM
PtdIns(4,5)P2 PLCγ, Ion channels (TRPV1) 10–50 µM
PtdIns(3,4,5)P3 Akt PH domain, PDK1 0.1–1 µM
  • PtdIns(3,5)P2(diC8) demonstrates higher specificity for endosomal sorting nexins (SNX1/2) compared to other isomers .
  • PtdIns(4,5)P2 broadly interacts with cytoskeletal regulators but requires higher concentrations for saturation .

Biological Activity

D-myo-Inositol, particularly in its various phosphorylated forms, plays a crucial role in cellular signaling and metabolic processes. The compound under discussion, D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt, is a complex derivative of myo-inositol that exhibits significant biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C25H49O19P3C_{25}H_{49}O_{19}P_3 with a molecular weight of 861.52 g/mol. The structure includes multiple phosphate groups that contribute to its biological activity as a signaling molecule.

D-myo-Inositol derivatives are known to participate in various signaling pathways:

  • Calcium Signaling : The compound can influence intracellular calcium levels by acting on phosphoinositide signaling pathways. It is involved in the hydrolysis of phosphatidylinositol bisphosphate (PIP2) by phospholipase C to produce inositol trisphosphate (IP3), which subsequently releases calcium from the endoplasmic reticulum.
  • Cellular Stress Response : Research indicates that myo-inositol plays a role in mitigating oxidative stress in cells. For instance, exogenous application of myo-inositol has been shown to reduce hydrogen peroxide accumulation and lipid peroxidation under salt stress conditions in plants .

Biological Activities

The biological activities of D-myo-Inositol derivatives can be categorized as follows:

  • Neuroprotective Effects : Studies suggest that myo-inositol can support neuronal health by modulating signaling pathways associated with neurodegenerative diseases. It has been linked to improved cognitive function and may have therapeutic potential in conditions like Alzheimer's disease.
  • Metabolic Regulation : D-myo-Inositol plays a role in insulin signaling and glucose metabolism. Its derivatives have been studied for their potential benefits in managing conditions such as polycystic ovary syndrome (PCOS) and type 2 diabetes .
  • Antioxidant Properties : The compound has demonstrated the ability to reduce oxidative stress markers, suggesting a protective role against cellular damage caused by free radicals .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Calcium ReleaseEnhances calcium release from intracellular stores via IP3 pathways.
NeuroprotectiveSupports neuronal health and cognitive function; potential therapeutic effects in neurodegeneration.
Metabolic EffectsImproves insulin sensitivity and glucose metabolism; beneficial for PCOS and diabetes management.
Antioxidant ActivityReduces oxidative stress markers like hydrogen peroxide and lipid peroxidation.

Recent Research Insights

Recent studies have highlighted the importance of D-myo-Inositol derivatives in various biological contexts:

  • Calcium Signaling Potency : A study demonstrated that d-chiro-inositol ribophostin, a related compound, was significantly more potent than traditional IP3 in releasing intracellular calcium, suggesting enhanced efficacy for similar derivatives like the one discussed .
  • Stress Response Mechanisms : In plant studies, myo-inositol application led to increased abscisic acid (ABA) levels under salt stress conditions, indicating its role in stress adaptation mechanisms .
  • Therapeutic Applications : Ongoing research is exploring the use of myo-inositol derivatives in treating metabolic disorders due to their insulin-sensitizing properties .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing D-myo-inositol derivatives with regioselective phosphorylation patterns?

  • Methodological Answer : Regioselective phosphorylation of inositol derivatives requires strategic protection/deprotection of hydroxyl groups. For example, 1,2-O-cyclohexylidene protection enables selective phosphorylation at the 3,5-positions . Orthoester intermediates (e.g., 1,3,5-orthoformate) can resolve stereochemical ambiguity, as demonstrated in the synthesis of D-myo-inositol-4-phosphate . Reaction conditions (e.g., anhydrous solvents, temperature control) are critical to avoid acyl migration or phosphate hydrolysis .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine ³¹P NMR to verify phosphate group positions and ¹H/¹³C NMR to confirm acyloxy chain integrity . Mass spectrometry (e.g., ESI-MS) validates molecular weight, while HPLC with evaporative light scattering detection (ELSD) quantifies purity (>95%) . For stereochemical confirmation, X-ray crystallography or enzymatic assays (e.g., phosphatases selective for specific phosphate positions) are recommended .

Q. What are the stability considerations for storing this compound under laboratory conditions?

  • Methodological Answer : Store at -20°C in anhydrous conditions (desiccated environment) to prevent hydrolysis of labile phosphate and ester bonds . Avoid exposure to light or oxidizing agents. Stability studies using accelerated degradation protocols (e.g., elevated temperature/humidity) suggest a shelf life of >12 months when lyophilized and sealed under inert gas .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data arising from impurities in inositol phosphate derivatives?

  • Methodological Answer : Impurities (e.g., unreacted starting materials, dephosphorylated byproducts) can confound activity assays. Implement two-step purification : (1) Ion-exchange chromatography to separate phosphate isomers, and (2) RP-HPLC with ammonium bicarbonate buffer to remove acylated contaminants . Validate purity using tandem MS/MS and compare bioactivity across multiple batches .

Q. What strategies enable stereoselective synthesis of unsymmetric diphosphorylated inositol derivatives?

  • Methodological Answer : Use orthogonal protecting groups (e.g., TIPS for 4,6-OH; benzyl for 1,3-OH) to enable sequential phosphorylation. For example, Watanabe et al. achieved 3,5-bisphosphorylation via a tetraisopropyldisiloxane-1,3-diyl (TIPDS) bridge, followed by selective deprotection and phosphorylation . Computational modeling (DFT) aids in predicting reaction pathways to minimize steric clashes .

Q. How do acyl chain lengths (e.g., octyl vs. hexadecyl) impact the compound’s interaction with lipid-binding proteins?

  • Methodological Answer : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) for proteins like PH domains or phospholipases. Comparative studies show longer chains (C16) enhance membrane anchoring but reduce solubility, requiring micellar or liposomal delivery systems . Molecular dynamics simulations further elucidate hydrophobic interactions .

Q. What analytical techniques differentiate between 3,5-bisphosphate and other positional isomers (e.g., 4,5-bisphosphate)?

  • Methodological Answer : Capillary electrophoresis (CE) with phosphate-specific fluorescent tags (e.g., 8-hydroxypyrene-1,3,6-trisulfonate) resolves positional isomers . Enzymatic digestion with inositol polyphosphate phosphatases (e.g., hIPP1 for 5-phosphatase activity) followed by LC-MS identifies cleavage products, confirming phosphate positions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported enzymatic hydrolysis rates for inositol phosphates?

  • Methodological Answer : Variability arises from assay conditions (pH, divalent cations). Standardize protocols using Tris-HCl buffer (pH 7.4) with 1 mM Mg²⁺ and validate with positive controls (e.g., D-myo-inositol 1,4,5-trisphosphate degradation by IP3-kinase) . Quantify hydrolysis via ³H-labeled inositol derivatives to improve sensitivity .

Experimental Design Tables

Parameter Optimal Condition Validation Method Reference
Phosphorylation Yield85–90% (using DCC/DMAP coupling)³¹P NMR integration
Storage Stability>12 months at -20°C (lyophilized)Accelerated degradation testing
Binding Affinity (Kd)0.5–2 µM (PH domains, C16 acyl chains)SPR/ITC

Key Research Findings

  • Synthesis : TIPDS protection enables >90% regioselectivity for 3,5-bisphosphorylation .
  • Bioactivity : C16 acyl chains enhance membrane localization but reduce aqueous solubility by 50% compared to C8 chains .
  • Analytical : CE resolves positional isomers with >95% accuracy .

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